molecular formula C11H13NO B2969443 N-(2,4-dimethylphenyl)prop-2-enamide CAS No. 17090-22-1

N-(2,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2969443
CAS No.: 17090-22-1
M. Wt: 175.231
InChI Key: MGZDIKRUWLTATE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)prop-2-enamide is an organic compound with the molecular formula C11H13NO. It is a derivative of prop-2-enamide, where the amide nitrogen is substituted with a 2,4-dimethylphenyl group. This compound is known for its applications in various fields, including pharmaceuticals and material science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)prop-2-enamide typically involves the reaction of 2,4-dimethylaniline with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Dissolve 2,4-dimethylaniline in an organic solvent like dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: After the reaction is complete, wash the mixture with water and extract the organic layer.

    Step 6: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification steps may include distillation and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfo, and halo derivatives of the aromatic ring.

Scientific Research Applications

N-(2,4-dimethylphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-(2,4-dimethylphenyl)benzamide: Contains a benzamide group instead of a prop-2-enamide group.

    N-(2,4-dimethylphenyl)but-2-enamide: Similar structure but with a but-2-enamide group.

Uniqueness

N-(2,4-dimethylphenyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural feature imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDIKRUWLTATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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